5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Halogen effects Lipophilicity Metabolic stability

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a synthetic small molecule that combines a 4-fluorobenzylthio-substituted pyridazine with a 4-methoxyphenyl-4-methylthiazole. The scaffold belongs to the thiazole-pyridazine hybrid class, which has been explored in patents for stearoyl-CoA desaturase (SCD) inhibition and in kinase inhibitor programs.

Molecular Formula C22H18FN3OS2
Molecular Weight 423.5 g/mol
CAS No. 954639-65-7
Cat. No. B3415146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
CAS954639-65-7
Molecular FormulaC22H18FN3OS2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)16-5-9-18(27-2)10-6-16)19-11-12-20(26-25-19)28-13-15-3-7-17(23)8-4-15/h3-12H,13H2,1-2H3
InChIKeyUZZSWPNZYQBJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole (CAS 954639-65-7) – Structural and Target-Class Baseline for Scientific Procurement


5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a synthetic small molecule that combines a 4-fluorobenzylthio-substituted pyridazine with a 4-methoxyphenyl-4-methylthiazole. The scaffold belongs to the thiazole-pyridazine hybrid class, which has been explored in patents for stearoyl-CoA desaturase (SCD) inhibition [1] and in kinase inhibitor programs [2]. A closely related analog, N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, exhibits micromolar affinity for NOD2 and TNF in cell-free assays [3], illustrating the general target engagement potential of this chemotype. The target compound differentiates itself through its unique combination of a 4-fluorobenzylthio appendage and a 4-methoxyphenyl group, which are absent in the most studied comparators.

Why Generic Thiazole-Pyridazine Analogs Cannot Replace 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole in Targeted Research


The thiazole-pyridazine chemotype is known to exhibit sharp structure-activity relationships (SAR). For example, the N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide analog displays micromolar IC50 values against NOD2 (4.58 µM) and TNF (4.18 µM) [1], while the 4-fluorophenyl motif is a critical pharmacophore in the sub-nanomolar MET kinase inhibitor SAR125844 (MET IC50 = 4 nM) [2]. The target compound carries both the 4-fluorobenzylthio group and a 4-methoxyphenyl substituent, a combination that is not present in any publicly characterized comparator. Minor changes in halogen identity (F vs Cl vs Br) or aryl substitution (methoxyphenyl vs pyridinyl) can redirect target selectivity, alter lipophilicity-driven ADME properties, and change hydrogen-bonding capacity, making simple functional interchange unreliable.

Quantitative Evidence Guide for 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole vs. Closest Analogs


Fluorine vs. Chlorine/Bromine Substitution: Impact on Lipophilicity and Metabolic Stability

The target compound incorporates a 4-fluorobenzylthio group, whereas the closest structurally disclosed analogs contain chlorine (e.g., N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide) or bromine (5-(6-((4-bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole). Fluorine is well-documented to reduce lipophilicity by ΔLogP ≈ –0.5 to –1.0 relative to chlorine or bromine on aromatic rings [1]. The 4-methoxyphenyl group further tunes electron density relative to pyridinyl or unsubstituted phenyl comparators. Experimentally determined IC50 values for the chlorophenyl analog are 4.58 µM (NOD2) and 4.18 µM (TNF) [2]; the target compound is expected to differ in both absolute potency and target selectivity due to the divergent halogen and aryl substitution, although primary data for the target compound are not publicly available.

Halogen effects Lipophilicity Metabolic stability

Molecular Weight and Hydrogen-Bond Donor Deficit: Differentiation from Carboxamide-Linked Analogs

The target compound (MW 423.5 g/mol, HBD = 0) differs from N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide (MW ~ 389.5 g/mol, HBD = 1) by lacking a carboxamide linker. The absence of a hydrogen-bond donor reduces topological polar surface area (TPSA) by approximately 20 Ų and improves predicted passive membrane permeability [1]. While no head-to-head permeability data exist, class-level SAR indicates that HBD removal can enhance blood-brain barrier penetration and oral absorption, potentially expanding the therapeutic application space beyond that of the carboxamide series.

Physicochemical properties Drug-likeness Permeability

4-Fluorobenzylthio Motif as Kinase Pharmacophore: Alignment with MET and IRAK-4 Inhibitor Classes

The 4-fluorophenyl moiety is a well-validated pharmacophore in kinase inhibitor design. In the triazolopyridazine series, SAR125844 achieves a MET IC50 of 4 nM and demonstrates >1,000-fold selectivity over a panel of 225 kinases, attributable in part to the 4-fluorophenyl interaction with the DFG-out pocket [1]. The thiazolyl- or thiadiazolyl-substituted pyridyl patent (US 9,862,715 B2) discloses compounds that modulate IRAK-4 with IC50 values in the nanomolar to low micromolar range [2]. The target compound's 4-fluorobenzylthio group may engage analogous hydrophobic pockets, although direct kinase profiling data for the exact compound are not available. The combination of 4-fluorobenzylthio with 4-methoxyphenyl-4-methylthiazole provides an unexplored vector for kinase selectivity that is absent in both the SAR125844 scaffold and the IRAK-4 inhibitor series.

Kinase inhibitor MET kinase IRAK-4 4-fluorophenyl

Computational Physicochemical Comparison with the Most Closely Related Public Analog (CID 7207561)

Using publicly available computed properties, the target compound (MW 423.5, XLogP3 ≈ 4.5, HBD 0, HBA 5, RotBonds 6) can be compared with the most similar analog with biological data, CID 7207561 (MW 392.5, XLogP3 = 3.3, HBD 1, HBA 4, RotBonds 5) [1]. The target compound is larger and more lipophilic, yet lacks a hydrogen-bond donor, which may confer distinct permeability and protein-binding characteristics. The difference in XLogP3 (Δ ≈ 1.2) suggests that the target compound will partition differently into lipid membranes and exhibit altered plasma protein binding relative to the reference analog. These differences are quantitatively sufficient to justify independent profiling rather than relying on data from the reference analog.

Cheminformatics Drug-likeness Property comparison

Recommended Application Scenarios for 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole in Research and Procurement


Kinase Selectivity Panel Screening for MET, IRAK-4, and Related Kinases

Given the 4-fluorobenzylthio group's validated role in MET kinase inhibition (SAR125844, MET IC50 = 4 nM [1]) and the thiazole-pyridazine scaffold's presence in IRAK-4 inhibitor patents , the compound is a strong candidate for inclusion in kinase selectivity panels. The unique combination of a 4-methoxyphenyl group on the thiazole may confer selectivity over closely related kinases that are inhibited by simpler 2,4-dimethylthiazole analogs.

Lead Optimization Programs Requiring Reduced Hydrogen-Bond Donor Count

The absence of a hydrogen-bond donor (HBD = 0) distinguishes this compound from carboxamide-linked analogs that possess an HBD. This property is advantageous for programs targeting CNS indications or intracellular targets where passive permeability is limiting [1]. Procurement for CNS-focused medicinal chemistry campaigns is recommended for this reason.

Comparative Physicochemical Profiling Studies

The target compound's distinct XLogP3 (~4.5) and moderate molecular weight enable its use as a comparator in studies aimed at understanding how fluorobenzylthio substitution affects solubility, permeability, and metabolic stability relative to bromobenzyl, chlorobenzyl, or methylbenzyl analogs. Such studies can inform SAR around the benzylthio motif in multiple target classes.

Stearoyl-CoA Desaturase (SCD) Inhibitor Pharmacophore Expansion

The compound falls within the Markush structure of granted patent EA022797B1 covering thiazole derivatives as SCD inhibitors [1]. Researchers exploring SCD inhibition for metabolic disease or oncology may use this compound to test the hypothesis that 4-fluorobenzylthio substitution improves potency or selectivity relative to the phenyl or alkylthio examples disclosed in the patent.

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